![molecular formula C17H19N3O B3008252 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone CAS No. 2034554-07-7](/img/structure/B3008252.png)
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone
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Description
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a central part of organic chemistry and compounds containing heterocycles are prevalent in nature and medicine. The compound can be used as a precursor for synthesizing various heterocyclic structures that are significant in pharmaceuticals. The pyrazolo[1,5-a]pyrazine moiety, in particular, is a core structure in many pharmacologically active molecules .
Biomedical Applications
The structural similarity of pyrazolo[1,5-a]pyrazines to purine bases like adenine and guanine makes them interesting for biomedical research. They can be used to create analogs that interact with biological systems, potentially leading to new treatments for diseases. More than 300,000 structures containing the pyrazolo[1,5-a]pyrazine have been described, indicating a vast area of application in biomedicine .
Photochemical Synthesis
The compound can be involved in photochemical methods to construct novel heterocyclic compounds. For example, it can undergo photoinduced ring contraction and subsequent intramolecular cyclization, leading to new compounds with potential applications in material science and pharmaceuticals .
properties
IUPAC Name |
(2-methylphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-2-3-6-13(12)17(21)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h2-3,5-6H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXOEWBHSWHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone |
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